Bromchlorbuterol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bromchlorbuterol hydrochloride involves the reaction of 4-amino-3-bromo-5-chlorophenyl with tert-butylamine and ethanol . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The compound is often produced in batch processes, with careful monitoring of reaction parameters to maintain product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Bromchlorbuterol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: this compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are often used.

Substitution: Substitution reactions typically involve reagents like or .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction can produce alcohols or amines . Substitution reactions can result in the formation of various substituted derivatives of this compound .

Applications De Recherche Scientifique

Veterinary Medicine

Bromchlorbuterol hydrochloride is predominantly used as a bronchodilator in veterinary settings, particularly for treating respiratory conditions in horses and livestock. Its mechanism of action involves stimulating beta-2 adrenergic receptors, leading to relaxation of airway smooth muscles and improved airflow.

Key Benefits in Veterinary Medicine:

- Bronchodilation: Effective in managing conditions such as asthma and chronic obstructive pulmonary disease (COPD) in animals.

- Performance Enhancement: Used in some equestrian sports to improve respiratory function during strenuous activities.

Performance Enhancement

The compound has garnered attention for its potential use as a performance-enhancing drug in livestock and horses. By improving oxygen delivery and utilization during exercise, this compound can enhance athletic performance.

Ethical Considerations:

The use of this compound for performance enhancement raises ethical concerns and regulatory scrutiny. Its application is often debated within the context of animal welfare and fair competition in sports.

Research Applications

This compound serves as a valuable research tool for studying various pulmonary diseases, including asthma. Its ability to activate beta-2 adrenergic receptors makes it instrumental in investigating airway responsiveness and bronchodilation mechanisms.

Research Findings:

Studies have demonstrated that this compound interacts significantly with proteins such as human serum albumin. This interaction can influence the pharmacokinetics and therapeutic efficacy of the drug, providing insights into its behavior in biological systems .

Case Studies

Several case studies have been conducted to evaluate the effectiveness and safety of this compound in veterinary applications:

Case Study 1: Efficacy in Horses

A study involving racehorses demonstrated that administration of this compound resulted in significant improvements in respiratory function during high-intensity exercise. The horses exhibited enhanced performance metrics compared to a control group receiving a placebo.

Case Study 2: Impact on Livestock

In livestock, this compound was assessed for its impact on growth rates and feed efficiency. Results indicated that treated animals showed improved weight gain compared to untreated counterparts, raising questions about its implications for food safety and regulatory compliance.

Mécanisme D'action

Bromchlorbuterol hydrochloride exerts its effects by acting as a β-adrenergic agonist . It binds to β-adrenergic receptors on the surface of cells, leading to the activation of G protein-coupled receptor (GPCR) signaling pathways . This activation results in various cellular responses, including the relaxation of smooth muscle cells in the airways, which helps alleviate symptoms of asthma and other pulmonary diseases .

Comparaison Avec Des Composés Similaires

Bromchlorbuterol hydrochloride is similar to other β-adrenergic agonists, such as:

- Clenbuterol hydrochloride

- Cimbuterol

- Cimaterol

- Clenproperol

- Clencyclohexerol hydrochloride

- Brombuterol hydrochloride

- Clenpenterol hydrochloride

- Zilpaterol hydrochloride

- Mapenterol hydrochloride

Compared to these compounds, this compound is unique due to its specific substitution pattern on the aromatic ring, which includes both bromo and chloro substituents. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for research .

Activité Biologique

Bromchlorbuterol hydrochloride (BCH) is a synthetic compound classified as a beta-adrenergic agonist, primarily used in veterinary medicine. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

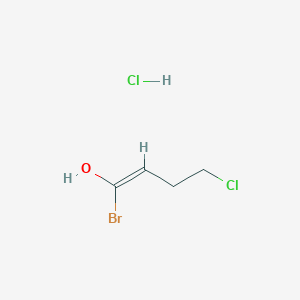

Chemical Structure and Properties

- Chemical Formula : C12H19BrCl2N2O

- Molecular Weight : 358.10 g/mol

- CAS Number : 78982-84-0

Bromchlorbuterol features a bromine atom and two chlorine atoms attached to a butyric acid derivative, which significantly influences its pharmacological properties. Its structure allows it to selectively activate beta-2 adrenergic receptors, which are crucial for various physiological responses in the body.

Bromchlorbuterol acts primarily as a beta-2 adrenergic agonist , mimicking the effects of adrenaline on beta-adrenergic receptors found in the lungs. This activation leads to:

- Bronchodilation : Relaxation of airway smooth muscle, making it beneficial for treating respiratory conditions such as asthma in animals.

- Increased Airway Responsiveness : Studies have shown that BCH can enhance airway responsiveness, which is critical for managing pulmonary diseases.

Pharmacological Effects

The primary pharmacological effects of this compound include:

- Bronchodilation : Significant relaxation of bronchial smooth muscle.

- Increased Mucociliary Clearance : Enhances the clearance of mucus from the airways.

- Anti-inflammatory Effects : Potential reduction in airway inflammation.

Binding Affinity and Interaction with Proteins

This compound has been studied for its interactions with human serum albumin (HSA). Multi-spectroscopic techniques have revealed significant binding affinity, indicating its potential pharmacokinetic properties:

| Parameter | Value |

|---|---|

| Binding Constant (K) | Varies with temperature |

| Quenching Rate Constant (k) | Approximately 1012M−1s−1 |

These interactions are essential for understanding the distribution and therapeutic efficacy of BCH in clinical settings.

Comparative Analysis with Other Beta-Agonists

Bromchlorbuterol shares structural similarities with other beta-agonists, which can influence its biological activity:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Clenbuterol | C12H18Br2N2O | Stronger anabolic effects; used in bodybuilding |

| Terbutaline | C11H15N2O3S | Commonly used for asthma; less potent than BCH |

| Salbutamol | C13H21N2O4S | Widely prescribed for asthma; selective beta-2 agonist |

Clinical Applications

In veterinary medicine, bromchlorbuterol is utilized primarily for its bronchodilator effects in horses and livestock. Its ability to improve respiratory function has made it a valuable tool in managing conditions such as bronchospasm and exercise-induced pulmonary hemorrhage.

Propriétés

Numéro CAS |

78982-84-0 |

|---|---|

Formule moléculaire |

C12H19BrCl2N2O |

Poids moléculaire |

358.10 g/mol |

Nom IUPAC |

1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride |

InChI |

InChI=1S/C12H18BrClN2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H |

Clé InChI |

OWADKUMVZPHSHB-UHFFFAOYSA-N |

SMILES |

C(CCl)C=C(O)Br.Cl |

SMILES canonique |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Cl)O.Cl |

Synonymes |

Bromoclenbuterol hydrochloride; 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol hydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.